2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride
Overview
Description
2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride is a chemical compound with the molecular formula C12H15N3O3·HCl It is a benzamide derivative that contains a pyrrolidine ring, a nitro group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride typically involves the following steps:
Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitrobenzene derivative is then subjected to amidation, where it reacts with pyrrolidine to form the benzamide structure.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis may be employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Reduction: 2-methyl-4-amino-N-(pyrrolidin-3-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 2-carboxy-4-nitro-N-(pyrrolidin-3-yl)benzamide.
Scientific Research Applications
2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-nitro-N-(pyrrolidin-2-yl)benzamide hydrochloride
- 2-methyl-4-nitro-N-(pyrrolidin-4-yl)benzamide hydrochloride
- 2-methyl-4-nitro-N-(piperidin-3-yl)benzamide hydrochloride
Uniqueness
2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride is unique due to the specific positioning of the pyrrolidine ring at the 3-position, which may confer distinct chemical and biological properties compared to its analogues. This unique structure can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
2-methyl-4-nitro-N-pyrrolidin-3-ylbenzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c1-8-6-10(15(17)18)2-3-11(8)12(16)14-9-4-5-13-7-9;/h2-3,6,9,13H,4-5,7H2,1H3,(H,14,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTYEXDLSKAWQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2CCNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423033-67-3 | |
Record name | Benzamide, 2-methyl-4-nitro-N-3-pyrrolidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423033-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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